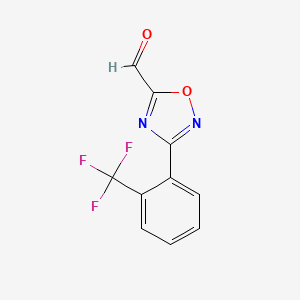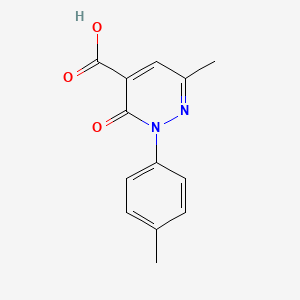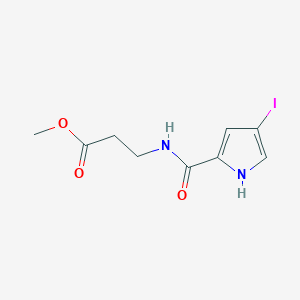
Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate: is a chemical compound with the molecular formula C9H11IN2O3 and a molecular weight of 322.1 g/mol . This compound is known for its unique reactivity and selectivity, making it a valuable building block in advanced research and various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The high-purity (Min. 95%) chemical compound is available for purchase from various suppliers, indicating its industrial relevance .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Comparison: Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate stands out due to its unique combination of reactivity and selectivity. While similar compounds like 4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde and Methyl 4-iodo-1H-pyrrole-2-carboxylate share some structural features, they differ in their functional groups and overall reactivity. This uniqueness makes this compound particularly valuable in specific research and industrial applications .
Propiedades
Fórmula molecular |
C9H11IN2O3 |
|---|---|
Peso molecular |
322.10 g/mol |
Nombre IUPAC |
methyl 3-[(4-iodo-1H-pyrrole-2-carbonyl)amino]propanoate |
InChI |
InChI=1S/C9H11IN2O3/c1-15-8(13)2-3-11-9(14)7-4-6(10)5-12-7/h4-5,12H,2-3H2,1H3,(H,11,14) |
Clave InChI |
MTOVMZHIIBGOFL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCNC(=O)C1=CC(=CN1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


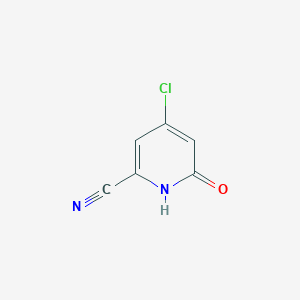
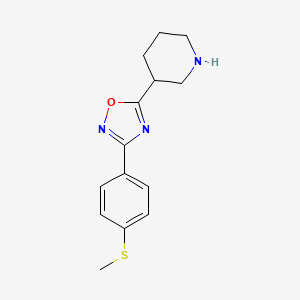

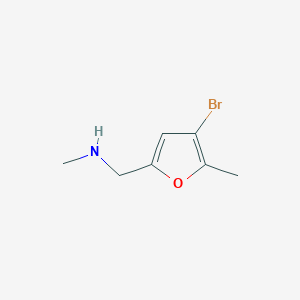

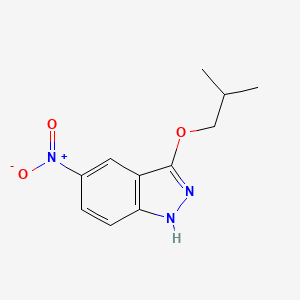
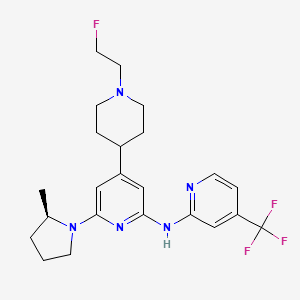
![3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B11788488.png)


![N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11788505.png)

